![molecular formula C22H20N4O2S2 B2450089 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine CAS No. 1114915-10-4](/img/structure/B2450089.png)
3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a useful research compound. Its molecular formula is C22H20N4O2S2 and its molecular weight is 436.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(4-Ethoxyphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine is a complex organic molecule characterized by its heterocyclic structure, which includes a pyridazine core and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
IUPAC Name: 6-(4-ethoxyphenyl)-2-[2-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one.
This compound features multiple functional groups that contribute to its reactivity and biological activity. The presence of the oxadiazole ring is particularly significant, as oxadiazoles are known for their diverse pharmacological effects.
Anticancer Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable anticancer properties. For instance, studies have shown that derivatives of 1,2,4-oxadiazoles can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific interactions of this compound with cancer-related pathways warrant further investigation to elucidate its potential as an anticancer agent .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have been documented to exhibit significant antibacterial and antifungal effects. The presence of the methylsulfanyl group may enhance its interaction with microbial targets, leading to increased efficacy against various pathogens .
Anti-inflammatory Effects
Anti-inflammatory properties have been attributed to heterocyclic compounds similar to this pyridazine derivative. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Further studies are needed to confirm whether this specific compound exhibits similar anti-inflammatory activity .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation: It could interact with various receptors, altering cellular signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, it may reduce oxidative stress in cells.
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds:
- Antitumor Activity: A study on oxadiazole derivatives showed significant inhibition of tumor growth in vitro and in vivo models .
- Antimicrobial Efficacy: Research indicated that methylsulfanyl-substituted compounds exhibited potent antibacterial activity against resistant strains .
- Inflammation Models: Compounds with similar structures demonstrated reduced inflammation in animal models through cytokine modulation .
Data Table: Summary of Biological Activities
Eigenschaften
IUPAC Name |
5-[[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-methylsulfanylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S2/c1-3-27-17-8-4-15(5-9-17)19-12-13-21(25-24-19)30-14-20-23-22(26-28-20)16-6-10-18(29-2)11-7-16/h4-13H,3,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDYNWZTUIYOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.